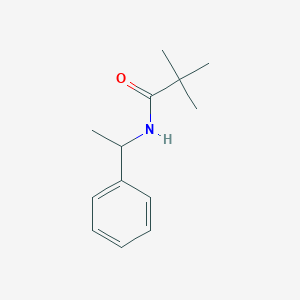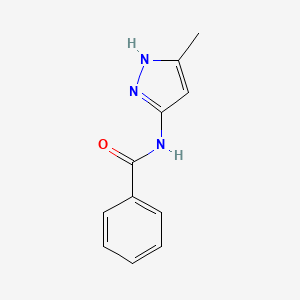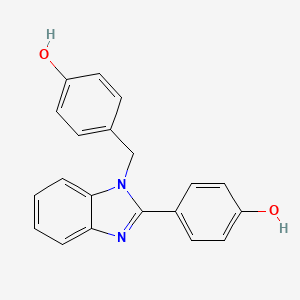![molecular formula C20H12N2O3S B6613254 2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1803571-75-6](/img/structure/B6613254.png)
2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione" is a complex organic compound featuring unique structural elements like a benzofuran, thiazole, and isoindole moiety. Its intricate molecular framework suggests a potential for diverse chemical reactivities and applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis of this compound typically involves multi-step organic synthesis protocols. Initial steps often include the formation of the core benzofuran and thiazole structures, followed by their integration with the isoindole unit through a series of condensation reactions. Each step requires meticulous control of conditions such as temperature, pH, and solvent choice to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production involves optimizing the synthetic route for mass production. This might include continuous flow chemistry techniques to enhance efficiency, reduce reaction times, and improve safety. Industrial methods also focus on cost-effectiveness by using readily available precursors and minimizing the use of expensive catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various reactions including:
Oxidation: : Oxidative modifications can be carried out at specific functional groups.
Reduction: : Reduction reactions may target the thiazole ring or carbonyl groups.
Substitution: : Electrophilic or nucleophilic substitutions are feasible at reactive sites.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions often involve bases like sodium hydride or acids like trifluoroacetic acid.
Major Products
The major products depend on the type and site of the reaction, leading to derivatives that can enhance or modify the biological activity or chemical properties of the parent compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, it's utilized as a precursor for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, this compound could serve as a potential pharmacophore in drug discovery, offering a scaffold for developing novel therapeutics.
Industry
In industry, it might be employed in the synthesis of specialty chemicals, dyes, or polymers due to its stable structure and reactive functionalities.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interaction with various molecular targets. These can include enzymes, receptors, or nucleic acids, leading to alterations in cellular pathways and biological responses. The specific pathways will depend on the context of its use, whether in a biochemical assay or a therapeutic application.
Comparaison Avec Des Composés Similaires
When comparing "2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione" with similar compounds, its uniqueness lies in the combined presence of benzofuran, thiazole, and isoindole moieties. This combination imparts distinct chemical and biological properties not commonly found in other compounds.
List of Similar Compounds
2-(1-Benzofuran-2-yl)-1,3-thiazole: : Shares the benzofuran-thiazole core but lacks the isoindole moiety.
1H-Isoindole-1,3-dione Derivatives: : Variants of the isoindole structure with different substituents.
Benzofuran Derivatives: : Compounds primarily featuring the benzofuran unit.
Propriétés
IUPAC Name |
2-[[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O3S/c23-19-13-6-2-3-7-14(13)20(24)22(19)10-18-21-15(11-26-18)17-9-12-5-1-4-8-16(12)25-17/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEJLSHKHVGYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-Chlorophenyl)[4-(2-chlorophenyl)-1-piperazinyl]methanone](/img/structure/B6613207.png)








